molecular formula C11H10F3N3 B10910407 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10910407
M. Wt: 241.21 g/mol
InChI Key: LYDUXJGEVWYSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic identification of 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline begins with its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates the positions of substituents on both the pyrazole and aniline rings. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the methyl group at position 4 and the trifluoromethyl group at position 3. The aniline moiety is attached to the pyrazole’s nitrogen at position 1, with the amino group (-NH₂) positioned para to the pyrazole linkage.

Molecular Formula : C₁₁H₁₀F₃N₃
Molecular Weight : 241.21 g/mol
Canonical SMILES : Cc1c[nH]n(c1C(F)(F)F)c2ccc(cc2)N
InChI Key : OHYXMSHMPHAEGC-UHFFFAOYSA-N
CAS Registry Number : 1431386-75-2

The trifluoromethyl group (-CF₃) introduces significant electronegativity, influencing the compound’s electronic distribution and solubility. This structural feature is common in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .

Historical Development in Heterocyclic Chemistry

The pyrazole scaffold, first synthesized by Ludwig Knorr in 1883 , has become a cornerstone of heterocyclic chemistry. Early research focused on its aromatic stability and reactivity, but the mid-20th century saw a shift toward functionalized pyrazoles for medicinal applications. The introduction of trifluoromethyl groups in the 1970s marked a pivotal advancement, enabling fine-tuning of pharmacokinetic properties .

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline emerged from efforts to hybridize pyrazoles with aniline derivatives, a strategy aimed at combining the pharmacological versatility of both moieties. The compound’s development parallels the rise of targeted drug design, where substituent engineering optimizes interactions with biological targets such as enzymes and receptors . For example, pyrazole-aniline hybrids have been explored as kinase inhibitors and antimicrobial agents, leveraging the aniline’s hydrogen-bonding capability and the pyrazole’s planar rigidity .

Position Within Pyrazolyl-Aniline Structural Analogs

Pyrazolyl-aniline derivatives exhibit structural diversity based on substituent patterns. The following table compares key analogs:

Compound Name Substituents on Pyrazole Substituents on Aniline CAS Number
5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 4-CH₃, 3-CF₃ 5-F, 2-NH₂ 1975117-90-8
3-Fluoro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 4-CH₃, 3-CF₃ 3-F, 4-NH₂ 1975119-19-7
4-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline 1-CH₃, 3-CF₃ 4-NH₂ 1431386-75-2

The target compound distinguishes itself through its unsubstituted aniline ring (aside from the amino group) and the specific positioning of the methyl and trifluoromethyl groups on the pyrazole. This configuration minimizes steric hindrance while maximizing electronic effects, making it a versatile intermediate for further functionalization. For instance, the absence of halogens on the aniline ring enhances its suitability for cross-coupling reactions, a feature exploited in catalytic applications .

The trifluoromethyl group’s electron-withdrawing nature reduces the pyrazole’s basicity, which can enhance metabolic stability in drug candidates . Conversely, the methyl group at position 4 provides steric bulk that may influence binding affinity in biological systems. Such structure-activity relationships underscore the importance of substituent placement in pyrazolyl-aniline chemistry.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C11H10F3N3/c1-7-6-17(16-10(7)11(12,13)14)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3

InChI Key

LYDUXJGEVWYSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Pyrazole Precursor Synthesis

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is typically synthesized via cyclocondensation of ethyl trifluoroacetoacetate with methylhydrazine under acidic conditions. A study employing ethanol as the solvent at reflux (78°C, 12 hr) achieved an 89% yield of the pyrazole intermediate.

Coupling with Aniline Derivatives

Subsequent reaction with 4-fluoro-nitrobenzene in dimethylformamide (DMF) at 120°C for 24 hr, using potassium carbonate as the base, affords the nitro intermediate. Catalytic hydrogenation (H₂, 50 psi, Pd/C) then reduces the nitro group to the target aniline.

Table 1: Traditional Synthesis Parameters

StepReagentsConditionsYield
CyclocondensationEthyl trifluoroacetoacetate, methylhydrazine, HClEtOH, reflux, 12 hr89%
NAS Coupling4-fluoro-nitrobenzene, K₂CO₃DMF, 120°C, 24 hr72%
ReductionH₂, Pd/CEtOH, 50 psi, 6 hr95%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling step while improving regioselectivity. A protocol developed by Obermayer et al. demonstrated complete conversion within 30 minutes at 150°C using a sealed vessel system.

Optimized Microwave Parameters

  • Power : 300 W

  • Temperature : 150°C ± 5°C

  • Solvent : 1,2-Dichloroethane

  • Catalyst : CuI (5 mol%)

This method reduced reaction times from 24 hr to 30 min while maintaining yields at 85–88%.

Continuous Flow Reactor Systems

Industrial-scale production benefits from continuous flow technology, which enhances heat/mass transfer and enables precise control over reaction parameters.

Two-Stage Flow Synthesis

  • Pyrazole Formation : Tubular reactor (ID 2 mm, L 10 m) at 100°C, residence time 15 min

  • Coupling Reaction : Packed-bed reactor with immobilized Pd catalyst, 130°C, 20 min residence

Table 2: Flow Synthesis Performance Metrics

MetricBatch ProcessFlow System
Space-time yield (g/L·hr)12.458.7
Purity92%98.5%
Solvent consumption8 L/kg2.3 L/kg

Data adapted from recent flow chemistry studies.

Catalytic Coupling Strategies

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-iodoaniline and the sodium salt of 5-methyl-3-(trifluoromethyl)-1H-pyrazole in DMSO at 110°C achieves 78% yield within 8 hr. Key advantages include:

  • No requirement for nitro group protection

  • Tolerance to moisture (up to 500 ppm H₂O)

Buchwald-Hartwig Amination

Palladium-based systems (Pd₂(dba)₃/Xantphos) enable coupling of bromopyrazole derivatives with aniline at lower temperatures (80°C). This method is particularly effective for electron-deficient aryl halides:

Equation 1 :

Br-Pyrazole+AnilinePd catalystTarget Compound+HBr\text{Br-Pyrazole} + \text{Aniline} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{HBr}

Solvent and Base Optimization

Systematic screening identified optimal combinations for NAS reactions:

Table 3: Solvent/Base Screening Results

SolventBaseYield (%)
DMFK₂CO₃72
DMSOCs₂CO₃81
NMPDBU68
TolueneNaOtBu55

Polar aprotic solvents paired with strong bases (Cs₂CO₃) provided optimal nucleophilicity while minimizing side reactions.

Purification and Isolation

Final product purification typically employs:

  • Recrystallization : Ethanol/water (3:1 v/v) achieves ≥99% purity

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical samples

Industrial processes favor melt crystallization at 85–90°C, exploiting the compound’s high melting point (mp 142–144°C) to remove low-melting impurities.

Mechanistic Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • NAS Transition State : Partial negative charge on pyrazole nitrogen (-0.32 e) facilitates attack on electrophilic aryl carbon

  • Trifluoromethyl Effect : The -CF₃ group increases reaction exothermicity by 12.7 kcal/mol compared to methyl analogues

These computational findings align with experimental observations of accelerated reaction rates in CF₃-containing systems.

Scale-Up Challenges and Solutions

Byproduct Formation

Common impurities include:

  • Dimerized Pyrazole (3–5%): Controlled via stoichiometric excess (1.05:1 aryl halide:pyrazole)

  • Dehalogenated Products : Mitigated by oxygen-free conditions (<1 ppm O₂)

Process Intensification

Adoption of spinning disk reactors reduced mixing times from 30 min to <90 sec, enhancing overall yield by 8%.

Emerging Technologies

Photocatalytic Coupling

Visible-light-mediated C-N bond formation using Ir(ppy)₃ photocatalyst:

  • Room temperature operation

  • 92% yield achieved in preliminary trials

Biocatalytic Approaches

Engineered transaminases show promise for direct amination of pyrazole intermediates, though current yields remain low (≤45%) .

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For example, derivatives of 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been tested against various bacterial strains, showing promising results:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
9cMycobacterium smegmatis6.25 µg/ml
6dPseudomonas aeruginosa12.5 µg/ml

These findings suggest that the trifluoromethyl group enhances the compound's antibacterial activity, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Compounds similar to 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been evaluated for their ability to inhibit inflammatory pathways, particularly in conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of compounds with trifluoromethyl groups make them suitable for applications in organic electronics. Research has indicated that these compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline into polymer matrices has shown improved charge transport properties and stability under operational conditions .

2. Coatings and Polymers

Due to its chemical stability and resistance to degradation, this compound has potential applications in protective coatings. Its incorporation into polymer formulations can enhance resistance to environmental factors such as moisture and UV radiation, extending the lifespan of materials used in construction and automotive industries .

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on various pyrazole derivatives, including those based on 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, involved screening against a panel of bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition, particularly against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. The presence of electron-withdrawing groups was correlated with increased activity .

Case Study 2: Organic Photovoltaic Devices

In a recent experiment, researchers synthesized polymers incorporating 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline for use in OPVs. The devices demonstrated enhanced power conversion efficiencies compared to devices made with traditional materials, attributed to the improved charge mobility provided by the trifluoromethyl substitution .

Mechanism of Action

The mechanism of action of 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight Substituents Key Properties
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (Target) C₁₁H₁₁F₃N₄ 256.23 - 4-Methylpyrazole
- 3-Trifluoromethyl
Enhanced nucleophilicity due to methyl group; improved solubility in organic solvents
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)aniline (CAS 231953-33-6) C₁₀H₈F₃N₃ 227.19 - 3-Trifluoromethyl (no methyl) Lower molecular weight; higher volatility; potential metabolic instability
4-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-difluoroaniline C₁₃H₁₀F₅N₃ 303.24 - 5-Cyclopropyl
- 3-Trifluoromethyl
- 3,5-Difluoroaniline
Increased steric bulk; improved biological activity due to fluorine substituents
4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline C₁₂H₉F₃N₆O 310.23 - 3-Methyl-1,2,4-oxadiazole
- 5-Trifluoromethyl
Oxadiazole improves metabolic stability; used in modulators

Functional and Thermodynamic Comparisons

  • Methyl Substituent Effects: Methyl groups increase nucleophilicity, as shown by DFT calculations (MN15-L functional). The Gibbs free energy for methylated pyrazole reactions is 0.5 kcal/mol more favorable than non-methylated analogs .
  • Solubility : Methyl groups enhance solubility in organic solvents (e.g., Et₂O, CH₂Cl₂), critical for catalytic applications .
  • Biological Activity : Fluorine and cyclopropyl substituents (e.g., in CAS 1288340-56-6) improve target binding and metabolic stability .

Biological Activity

4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12F3N3
  • Molecular Weight : 273.24 g/mol
  • IUPAC Name : 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
  • CAS Number : Not specified in the search results.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds, including those similar to 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, exhibit significant antimicrobial activity. For instance, a study highlighted that certain trifluoromethyl phenyl derivatives showed potent growth inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with low minimum inhibitory concentrations (MIC) indicating their effectiveness .

The antibacterial mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of biofilm formation. The compounds were observed to have a bactericidal effect and moderate inhibition of biofilm formation, which is crucial in treating persistent infections . The low tendency for resistance development in S. aureus suggests a promising therapeutic potential .

Study 1: Antibacterial Efficacy

A comparative analysis was conducted on various pyrazole derivatives, including our compound of interest. The study reported that certain derivatives exhibited MIC values as low as 0.5 µg/mL against S. aureus, demonstrating their potential as effective antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
A0.5Staphylococcus aureus
B1.0Enterococcus faecalis
C2.0Escherichia coli

Study 2: In Vivo Efficacy

In vivo studies involving mouse models showed that compounds similar to 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline were effective in reducing bacterial load in infected tissues by over 70% compared to controls after treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship for pyrazole derivatives indicates that the presence of trifluoromethyl groups enhances lipophilicity and biological activity. Modifications at the aniline position also play a critical role in improving antibacterial potency .

Q & A

Q. What are the standard synthetic routes for preparing 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Reacting 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives using NaBH₄/I₂ in methanol at room temperature yields secondary amines with ~75% efficiency .
  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones under acidic conditions generates the pyrazole core.

Q. Critical Factors :

  • Solvent Choice : Methanol or xylene influences reaction kinetics and byproduct formation.
  • Catalysts : I₂ in NaBH₄-mediated reductions accelerates imine intermediate formation.
Synthetic Route Conditions Yield Reference
Reductive aminationNaBH₄/I₂, MeOH, RT75%
Xylene reflux with chloranil25–30 hr, 5% NaOH workup60–70%

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at pyrazole-C3, aniline-NH₂ at C4). ¹⁹F NMR confirms CF₃ group integrity.
  • X-ray Diffraction (XRD) : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-aniline linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₀F₃N₃, MW 253.21) and detects fragmentation patterns .

Data Interpretation Tip : Compare experimental XRD data with computational models (e.g., Density Functional Theory) to validate molecular geometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces Electron Density : Pyrazole C4 becomes electrophilic, favoring Suzuki-Miyaura couplings with aryl boronic acids.
  • Enhances Thermal Stability : Fluorine’s inductive effect stabilizes the ring against decomposition at high temperatures.

Q. Experimental Design :

  • Perform Hammett studies to quantify electronic effects.
  • Use DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies in SAR (Structure-Activity Relationship) studies often arise from:

  • Purity Variations : HPLC-MS quantifies impurities (e.g., 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline as a byproduct) .
  • Assay Conditions : Adjust pH or solvent polarity to mimic physiological environments.

Case Study : Celecoxib analogs with -CF₃ at pyrazole-C3 show COX-2 inhibition, but conflicting IC₅₀ values may stem from crystallographic disorder in protein-ligand complexes .

Q. How can computational modeling optimize this compound for pharmacological applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or kinases. Pyrazole-aniline dihedral angles affect binding pocket compatibility .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and blood-brain barrier permeability, guiding lead optimization .
Parameter Value Tool
logP2.5 ± 0.3SwissADME
COX-2 Binding Energy−8.2 kcal/molAutoDock Vina
Synthetic Accessibility4.2/10RDKit

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with amylose-based columns to separate enantiomers.
  • Byproduct Mitigation : Optimize stoichiometry of NaBH₄ in reductive amination to minimize over-reduction .

Case Study : A 10-g scale synthesis achieved 92% enantiomeric excess (ee) using (R)-BINAP as a chiral ligand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.